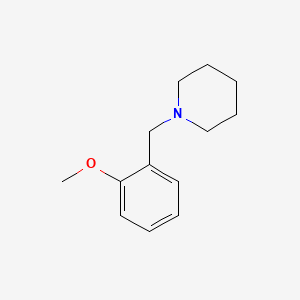![molecular formula C13H19BrN4O B14164714 6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 34374-71-5](/img/structure/B14164714.png)
6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is characterized by its unique structure, which includes a bromine atom, a heptyl chain, and a methyl group attached to a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields within a short reaction time . The reaction conditions generally include a temperature of 140°C and a reaction time of approximately 3 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-mediated synthesis approach offers a scalable and efficient route that could be adapted for larger-scale production. The use of microwave irradiation enhances reaction rates and product yields, making it a viable option for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and overall structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as enzyme inhibition, are of interest for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its unique chemical properties make it useful in the development of materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
- 7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride
Uniqueness
6-Bromo-2-heptyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its heptyl chain and the specific positioning of the bromine and methyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
34374-71-5 |
|---|---|
Formule moléculaire |
C13H19BrN4O |
Poids moléculaire |
327.22 g/mol |
Nom IUPAC |
6-bromo-2-heptyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C13H19BrN4O/c1-3-4-5-6-7-8-10-16-13-15-9(2)11(14)12(19)18(13)17-10/h3-8H2,1-2H3,(H,15,16,17) |
Clé InChI |
ITIVFJIAYUOCOX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1=NC2=NC(=C(C(=O)N2N1)Br)C |
Solubilité |
33.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


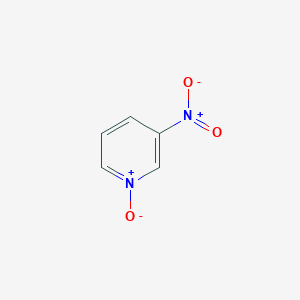
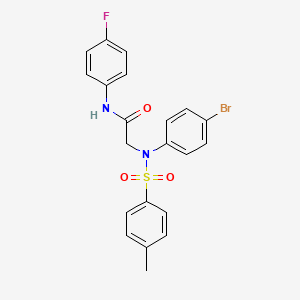
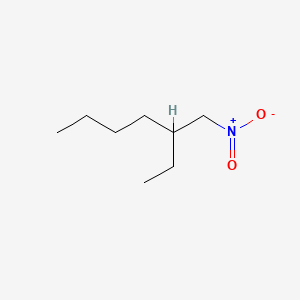

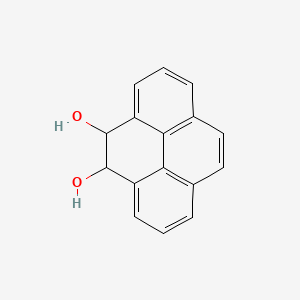
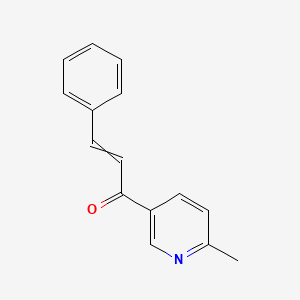
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
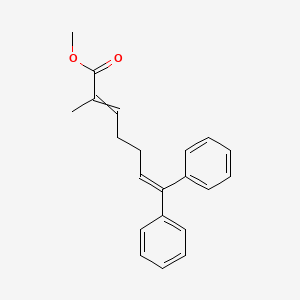
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)
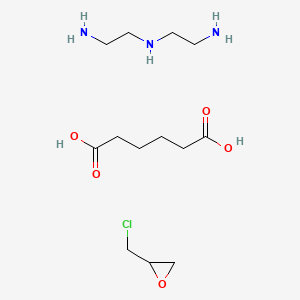
![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)

